1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of Acetyl Group: The acetyl group can be introduced using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Attachment of 4-methylcyclohexyl Group: The 4-methylcyclohexyl group can be attached through a substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and biological context. Generally, piperidine derivatives can interact with receptors, enzymes, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-acetylpiperidine-4-carboxamide
- N-(4-methylcyclohexyl)piperidine-4-carboxamide
- 4-methylcyclohexylpiperidine
Uniqueness
1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide is unique due to the presence of both the acetyl and 4-methylcyclohexyl groups, which may confer specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-acetyl-N-(4-methylcyclohexyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-11-3-5-14(6-4-11)16-15(19)13-7-9-17(10-8-13)12(2)18/h11,13-14H,3-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVVRXTXHCBUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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